molecular formula C8H5ClN4O2 B11802311 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

Cat. No.: B11802311
M. Wt: 224.60 g/mol
InChI Key: BXLGLEQPXNJKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is a heterocyclic compound that features a triazole ring fused with a chlorinated isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid typically involves the reaction of 5-chloroisonicotinic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by neutralization with an acid like acetic acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can be crucial for its activity in metal-organic frameworks .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
  • 5-Chloro-2-(3-(chloromethyl)-4H-1,2,4-triazol-4-yl)phenyl phenyl ketone

Uniqueness

5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is unique due to its specific combination of a chlorinated isonicotinic acid moiety with a triazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

5-chloro-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5ClN4O2/c9-6-2-10-7(1-5(6)8(14)15)13-3-11-12-4-13/h1-4H,(H,14,15)

InChI Key

BXLGLEQPXNJKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N2C=NN=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.